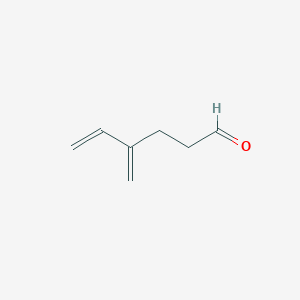
4-Methylene-5-hexenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-5-hexenal is a natural product found in Curcuma mangga with data available.
Applications De Recherche Scientifique
Scientific Research Applications
1. Antimicrobial Properties
Preliminary studies indicate that 4-methylene-5-hexenal exhibits antimicrobial activity, making it a candidate for further exploration in medicinal chemistry. Its reactivity with biological molecules suggests potential implications for metabolic pathways involving aldehyde reactivity.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.6 mg/mL |
| Staphylococcus aureus | 1.2 mg/mL |
| Candida albicans | 0.9 mg/mL |
2. Flavoring and Fragrance Industry
Due to its pleasant aroma profile, this compound is utilized in the flavoring and fragrance industries. Its distinct scent characteristics contribute to the formulation of various products, enhancing sensory experiences in food and cosmetics.
3. Organic Synthesis
The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules. Its ability to form Schiff bases with amines allows it to influence protein functions and cellular processes, which is significant for biochemical research .
Research into the biological activity of this compound has revealed its potential roles in plant defense mechanisms and interactions with microbial pathogens. For instance, studies have shown that aldehydes like this compound can react with nucleophiles, contributing to the suppression of pathogen growth .
Case Study: Plant Defense Mechanisms
In a study focusing on Arabidopsis thaliana, researchers identified that the presence of hexenal reductase modulates the composition of green leaf volatiles, including this compound, which plays a role in indirect plant defenses against herbivores .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-methylidenehex-5-enal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3,6H,1-2,4-5H2 |
Clé InChI |
GTQGBVLUEUNXCG-UHFFFAOYSA-N |
SMILES |
C=CC(=C)CCC=O |
SMILES canonique |
C=CC(=C)CCC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















